Eudragit L 100-55 is a synthetic copolymer composed of methacrylic acid and ethyl acrylate. It belongs to the family of acrylic polymers known as polymethacrylates, which are widely employed in pharmaceutical applications. [, , , ] Chemically, it is defined as 2-propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate. This anionic copolymer is characterized by its pH-dependent solubility, making it particularly suitable for controlled drug delivery applications. [, , , , ] Eudragit L 100-55 remains insoluble in acidic environments but dissolves readily at a pH above 5.5, allowing for targeted drug release in the small intestine. [, , , , , ] This characteristic has led to its extensive use in the development of enteric coatings for tablets, pellets, and microspheres. [, , , , , ]
Eudragit L 100-55 comprises a random copolymer structure formed by the polymerization of methacrylic acid and ethyl acrylate monomers. The ratio of these monomers influences the physicochemical properties of the resulting copolymer, particularly its pH solubility profile. The presence of carboxylic acid groups (from methacrylic acid) imparts anionic character to the polymer and contributes to its pH-dependent solubility. [, , ]
Eudragit L 100-55 is a white to yellowish-white powder with a faint characteristic odor. [, , ] It is practically insoluble in water and acidic media (pH below 5.5) but freely soluble in aqueous solutions with a pH above 5.5. [, , , ] The polymer has a glass transition temperature (Tg) of approximately 100-110°C. [, ] This property allows for its use in hot-melt extrusion processes, a solvent-free manufacturing technique for pharmaceutical formulations. [, ] Eudragit L 100-55 is compatible with a variety of pharmaceutical excipients and exhibits good film-forming properties, making it suitable for coating applications. [, , ]
Eudragit L 100-55 finds extensive application in the pharmaceutical field, primarily in the development of controlled release drug delivery systems. [, , , , , ] Its pH-dependent solubility makes it particularly suitable for targeted drug delivery to the small intestine.
Enteric Coatings: Eudragit L 100-55 is extensively used as an enteric coating material for tablets, pellets, and capsules. [, , , , , ] This coating protects acid-labile drugs from the acidic environment of the stomach, preventing degradation and minimizing potential gastric irritation. [, , ] It also allows for site-specific drug release in the small intestine, enhancing drug absorption and improving therapeutic efficacy. [, , , ]
Colonic Drug Delivery: In combination with other polymers or formulation strategies, Eudragit L 100-55 is utilized in the development of colon-specific drug delivery systems. [, , ] These systems aim to release drugs specifically in the colon for the treatment of local diseases such as ulcerative colitis and Crohn's disease. [, ]
Taste Masking: Eudragit L 100-55 can be employed as a taste-masking agent in oral drug formulations. [, ] Its ability to mask bitter or unpleasant tastes improves patient compliance, particularly in pediatric or geriatric populations.
Microencapsulation: Eudragit L 100-55 is used in the microencapsulation of drugs, enzymes, and other active ingredients. [, , ] Microencapsulation protects sensitive substances from degradation, controls their release, and enhances their stability.
Solid Dispersions: Eudragit L 100-55 is explored as a carrier polymer in solid dispersion formulations to enhance the solubility and dissolution rate of poorly water-soluble drugs. [, , , ] This approach improves the bioavailability of such drugs, leading to enhanced therapeutic outcomes.
Nanoparticle-Based Delivery Systems: Exploring the use of Eudragit L 100-55 in the development of nanoparticle-based drug delivery systems holds great promise. Nanoparticles offer several advantages, including improved drug solubility, enhanced cellular uptake, and targeted drug delivery to specific tissues or cells. [, , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6